molecular formula C17H12ClN3O2 B2382334 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile CAS No. 613651-61-9

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile

Cat. No. B2382334
CAS RN: 613651-61-9
M. Wt: 325.75
InChI Key: RXBBQCAWCVEWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile” is a chemical with the molecular formula C17H12ClN3O2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom . The ring is substituted with various functional groups, including a 2-chlorophenyl group, a 4-methoxyphenyl group, and a nitrile group .


Physical And Chemical Properties Analysis

The average mass of this compound is 325.749 Da and the monoisotopic mass is 325.061798 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Corrosion Inhibition : A related derivative, pyranopyrazole, has been investigated as a corrosion inhibitor for mild steel in acidic environments. The studies showed significant inhibition efficiency, suggesting potential applications in corrosion protection (Yadav et al., 2016).

  • Anticancer Properties : Another derivative, 5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-thiadiazolo[3,2-α]pyrimidine-6-carbonitrile, showed promising in vitro anticancer activities against various human tumor cell lines. This highlights its potential as a therapeutic agent in cancer treatment (Tiwari et al., 2016).

  • Optical and Structural Properties : The structural and optical properties of closely related compounds, like 4H-pyrano[3,2-c]quinoline derivatives, were examined, indicating applications in materials science, especially in the development of new materials with specific optical characteristics (Zeyada et al., 2016).

  • Anti-inflammatory Activities : Compounds structurally similar to 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile have been synthesized and evaluated for anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory drugs (Fahmy et al., 2012).

  • Dielectric Properties : The dielectric properties of derivatives like 4H-pyrano[3,2-c]quinoline suggest applications in electronics, particularly in the development of materials with specific electrical properties (Zeyada et al., 2016).

  • Synthesis of Novel Bicyclic Compounds : New bicyclic compounds including oxazolidines have been synthesized, indicating the compound's utility in the synthesis of complex organic structures, potentially useful in pharmaceuticals and materials science (Abbas et al., 2018).

  • Antimicrobial Activities : Some derivatives have been explored for antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).

Future Directions

The future directions of research and application for this compound would depend on its properties and potential uses, which are not specified in the available resources. Oxazoles in general are a class of compounds that have been studied for various applications, including medicinal chemistry .

properties

IUPAC Name

2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBQCAWCVEWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.